molecular formula C23H22N4O2S2 B2942148 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207008-76-1

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2942148
CAS RN: 1207008-76-1
M. Wt: 450.58
InChI Key: QKCBMAUNWKCRKP-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H22N4O2S2 and its molecular weight is 450.58. The purity is usually 95%.
BenchChem offers high-quality 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Studies have demonstrated the synthesis and evaluation of compounds structurally related to "2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide" for their antimicrobial properties. For instance, the synthesis of derivatives based on the benzimidazole and thiazole scaffolds has shown promising antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Anticancer Applications

Further research has focused on the synthesis of benzimidazole derivatives bearing different heterocyclic rings, including the investigation of their antitumor activities. Notably, certain compounds have exhibited considerable anticancer activity against various cancer cell lines, underscoring the potential therapeutic applications of these molecules in oncology (Yurttaş, Tay, & Demirayak, 2015).

Heterocyclic Synthesis

The chemical structure of interest has also been utilized in the synthesis of versatile heterocyclic compounds through cascade reactions. This research underscores the utility of thioureido-acetamides as starting materials for generating a variety of heterocycles, demonstrating the compound's role in facilitating efficient synthetic pathways in organic chemistry (Schmeyers & Kaupp, 2002).

Antimicrobial and Antioxidant Agents

In another study, derivatives of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties were synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown potent activity against bacteria and fungi, along with significant antioxidant effects, indicating their potential as dual-functional agents in medicinal chemistry (Naraboli & Biradar, 2017).

Cholesterol O-Acyltransferase-1 Inhibitor

Research into the development of inhibitors for acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 has identified compounds related to the specified chemical structure as potent and selective inhibitors. These findings offer insights into the design of new therapeutic agents for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S2/c1-16-14-30-22(25-16)26-21(28)15-31-23-24-12-20(18-8-10-19(29-2)11-9-18)27(23)13-17-6-4-3-5-7-17/h3-12,14H,13,15H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCBMAUNWKCRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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